Diethylstilbestrol

Descripción

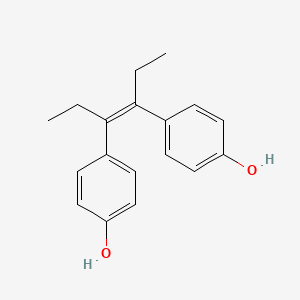

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63528-82-5 (di-hydrochloride salt) | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020465 | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Small plates from benzene | |

CAS No. |

56-53-1, 22610-99-7, 6898-97-1 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 to 342 °F (NTP, 1992), 169-172 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Molecular Interactions of Cis Diethylstilbestrol

Non-Receptor Mediated Cellular Pathways Influenced by cis-Diethylstilbestrol

Beyond its well-documented interactions with nuclear estrogen receptors, cis-Diethylstilbestrol also exerts biological effects through non-receptor mediated pathways, primarily involving direct interactions with cellular membranes and associated components.

As an amphipathic molecule, Diethylstilbestrol (B1670540) has a notable affinity for cellular membranes. mdpi.comnih.gov Studies using techniques such as differential scanning calorimetry have shown that DES can fluidize the membrane. mdpi.comnih.gov Furthermore, small-angle X-ray diffraction experiments revealed that DES increases the thickness of the water layer between phospholipid membranes, which suggests it affects the membrane surface. mdpi.comnih.gov By inserting itself into the lipid bilayer, DES can alter the physical properties of the membrane. This insertion is believed to occur with the main axis of the DES molecule parallel to the membrane surface, near the initial carbons of the fatty acyl chains. mdpi.com Such alterations in membrane structure can lead to changes in cellular permeability. researchgate.net

The insertion of this compound into cellular membranes can directly impact the function of various membrane-associated proteins. mdpi.comnih.gov Research has demonstrated that DES can inhibit several key membrane enzymes. For example, it has been shown to inhibit H+-ATPases of the P-, V-, and F-types. mdpi.comnih.gov In bovine adrenal chromaffin granule ghosts, DES was found to reversibly inhibit both MgATP hydrolysis and proton pump activity in a non-competitive manner, suggesting its action is distal to the ATP binding site. core.ac.uk It also inhibits the Ca2+-ATPase transport system of the sarcoplasmic reticulum by affecting its Ca2+-binding sites after insertion into the membrane. mdpi.comnih.gov These inhibitory actions on crucial ion pumps highlight a significant non-genomic mechanism of action that can disrupt cellular homeostasis.

This compound has been identified as an inducer of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov Studies have shown that DES exposure leads to an upregulation of key autophagy-related proteins, including Beclin-1 (Becn1) and microtubule-associated protein-1 light chain 3 (LC3). nih.govnih.gov The induction of Beclin-1, a central protein in the initiation of autophagy, appears to be a key part of this mechanism. nih.govnih.gov Research suggests that DES may regulate Beclin-1 expression through epigenetic modifications, including the hypomethylation of the Becn1 gene and the downregulation of miR-30a, a microRNA that targets Becn1. nih.gov This induction of autophagy represents another significant cellular pathway affected by DES, distinct from its classical estrogen receptor-mediated signaling. nih.govebi.ac.uk

| Protein | Effect of DES Exposure | Cellular Process |

| Beclin-1 (Becn1) | Upregulation nih.govnih.gov | Autophagy Induction |

| LC3 | Upregulation nih.govnih.gov | Autophagosome Formation |

| p62 | Downregulation mdpi.com | Autophagic Degradation |

Metabolic Pathways of this compound and Reactive Metabolite Formation

The metabolism of this compound is a critical factor in its biological activity, leading to the formation of intermediates that can interact with cellular macromolecules.

A primary metabolic pathway for this compound involves oxidation by cytochrome P450 enzymes. hmdb.ca This process includes hydroxylation of one of the phenolic rings to form a catechol metabolite, specifically 3'-hydroxy-DES. nih.govnih.gov This catechol derivative can undergo further one-electron or two-electron oxidation, catalyzed by peroxidases like lactoperoxidase or tyrosinase, to form a highly reactive electrophilic intermediate: DES-3',4'-quinone. nih.govnih.govacs.org This quinone is considered a key reactive metabolite. nih.govnih.gov It is this quinone, rather than the parent compound, that is thought to be involved in forming covalent adducts with DNA by reacting with purine (B94841) bases, which is a proposed mechanism for its carcinogenic activity. nih.gov

Estrogen Metabolism Pathway Perturbations (e.g., 2- vs. 16-pathway metabolism)

The biotransformation of endogenous estrogens, primarily estrone (B1671321) (E1) and estradiol (B170435) (E2), is a complex process involving several metabolic pathways. The hydroxylation of the estrogen molecule at different carbon positions—principally the C-2, C-4, and C-16 positions—represents a critical juncture in estrogen metabolism, yielding metabolites with distinct biological activities. The balance between these pathways is crucial for hormonal homeostasis, and perturbations can have significant physiological consequences. Exposure to xenoestrogens, such as cis-Diethylstilbestrol (cis-DES), has been shown to disrupt this delicate metabolic balance.

The two major, competing pathways in estrogen metabolism are the 2-hydroxylation pathway and the 16-hydroxylation pathway. nih.gov

2-Hydroxylation Pathway: This pathway, primarily mediated by Cytochrome P450 (CYP) enzymes like CYP1A1, CYP1A2, and CYP3A4, produces catechol estrogens such as 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2). wikipedia.org These metabolites are generally considered to have weak estrogenic activity and are readily detoxified and excreted. nih.gov A higher rate of 2-hydroxylation is often associated with protective effects against hormone-dependent cancers. nih.gov

16-Hydroxylation Pathway: This pathway, catalyzed by enzymes including isoforms of CYP1A, CYP2C8, and CYP3A, results in the formation of metabolites like 16α-hydroxyestrone (16α-OHE1) and its subsequent reduction product, estriol (B74026) (E3). wikipedia.orgdrugbank.com Unlike the 2-hydroxy metabolites, 16α-OHE1 is a potent estrogen that can covalently bind to estrogen receptors, leading to prolonged estrogenic stimulation. nih.gov An elevated ratio of 16-hydroxylation to 2-hydroxylation has been investigated as a potential biomarker for increased risk of estrogen-sensitive cancers. researchgate.net

Research indicates that prenatal exposure to this compound (DES) can lead to long-term alterations in estrogen metabolism. A key study investigating postmenopausal women who were exposed to DES in utero revealed a significant shift in their estrogen metabolic profile compared to unexposed women. nih.gov The findings from this research demonstrated that DES-exposed individuals had a lower ratio of metabolites from the 2-hydroxylation pathway relative to both the parent estrogens and the metabolites from the 16-hydroxylation pathway. nih.govomicsdi.org

Specifically, the study observed a notable decrease in the ratio of 2-hydroxylation pathway products to parent estrogens (Path2:Parent Estrogens) and the ratio of 2-hydroxylation to 16-hydroxylation pathway products (Path2:Path16). nih.gov This suggests that prenatal DES exposure may program the metabolic machinery to favor the 16-hydroxylation pathway over the 2-hydroxylation pathway later in life. nih.gov Such a perturbation results in a higher proportion of potent, biologically active estrogen metabolites, which could offer a partial explanation for some of the long-term adverse health outcomes observed in this population. nih.govomicsdi.org

The precise molecular mechanism by which cis-Diethylstilbestrol induces this shift is complex. It likely involves long-term changes in the expression or activity of the specific Cytochrome P450 enzymes that govern the direction of estrogen metabolism. nih.gov By altering the enzymatic preference for 2- versus 16-hydroxylation, cis-Diethylstilbestrol exposure indirectly modifies the endogenous estrogenic environment.

Detailed Research Findings

The following tables present data derived from research on estrogen metabolism, illustrating the impact of DES exposure and the enzymes central to these pathways.

Table 1: Impact of Prenatal DES Exposure on Estrogen Metabolic Pathway Ratios in Postmenopausal Women

| Metabolic Ratio | Percent Change in Geometric Mean for DES-Exposed vs. Unexposed (%) | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|

| Path2 : Parent Estrogens | -36.5% | -53.0% to -14.3% | nih.gov |

| Path2 : Path16 | -28.8% | -47.3% to 3.7% | nih.gov |

Data adapted from Troisi R, et al., Cancer Epidemiol Biomarkers Prev, 2018. nih.govThis table shows that women prenatally exposed to DES have a lower ratio of estrogen metabolites from the 2-hydroxylation pathway (Path2) compared to parent estrogens and metabolites from the 16-hydroxylation pathway (Path16).

Table 2: Key Cytochrome P450 Enzymes in Estrogen Hydroxylation

| Metabolic Pathway | Primary Catalyzing Enzymes | Key Metabolites | Reference |

|---|---|---|---|

| 2-Hydroxylation | CYP1A1, CYP1A2, CYP3A4, CYP2C8, CYP2C9 | 2-hydroxyestrone, 2-hydroxyestradiol | wikipedia.org |

| 16α-Hydroxylation | CYP1A1, CYP1A2, CYP2C8, CYP3A Isoforms | 16α-hydroxyestrone, Estriol | wikipedia.orgdrugbank.com |

| 4-Hydroxylation | CYP1B1 | 4-hydroxyestrone, 4-hydroxyestradiol | researchgate.netnih.gov |

This table summarizes the major Cytochrome P450 enzymes responsible for the hydroxylation of estrogens at the C-2, C-16, and C-4 positions.

Developmental and Transgenerational Effects of Cis Diethylstilbestrol Exposure

Developmental Origin of Health and Disease (DOHaD) Paradigm and Diethylstilbestrol (B1670540)

The Developmental Origins of Health and Disease (DOHaD) paradigm posits that environmental exposures during critical periods of development can program an individual's susceptibility to diseases in later life. nih.govwikipedia.orgnih.gov this compound serves as a significant example within this framework, demonstrating how early life exposure to an endocrine-disrupting chemical can lead to long-term health consequences. nih.govnih.govcambridge.org

The DOHaD concept, which evolved from the "fetal origins hypothesis," initially focused on the impacts of nutrition. wikipedia.org However, research on environmental chemicals like DES has broadened the paradigm's scope. nih.govcambridge.org Exposure to DES during prenatal or neonatal development can result in seemingly normal offspring that harbor subtle functional changes in various tissues, predisposing them to diseases that manifest later in life. nih.govoup.com These long-term effects can include reproductive tract abnormalities and an increased risk of cancer. nih.govoup.comoup.com The study of DES has been instrumental in illustrating the unique sensitivity of the developing organism to endocrine disruptors and the potential for delayed adverse health outcomes. nih.govThis compound.co.uk

Intergenerational and Transgenerational Inheritance of this compound-Induced Effects

The effects of DES exposure are not limited to the directly exposed individual (F1 generation). There is growing evidence for both intergenerational (effects on the F2 generation) and transgenerational (effects on the F3 generation and beyond) inheritance of DES-induced health problems. oup.comresearchgate.netnih.gov

These inherited effects are thought to be mediated through epigenetic modifications in the germline (sperm or eggs) that are passed down to subsequent generations. This compound.co.ukThis compound.co.uk Animal studies have been crucial in demonstrating this phenomenon, showing that prenatal DES exposure can lead to an increased susceptibility to tumors in subsequent, unexposed generations. oup.comresearchgate.net

Maternal Lineage Transmission

Studies in mice have shown that the increased susceptibility to tumors can be transmitted through the maternal lineage to both male and female descendants. nih.govThis compound.co.uk For example, female descendants of DES-exposed mice have a higher incidence of uterine adenocarcinoma, although the incidence may be lower than in their directly exposed parents. oup.com This suggests that alterations in the germ cells of the F1 generation are passed on, leading to health issues in the F2 and subsequent generations. oup.com

Evidence from human studies also points towards the intergenerational transmission of DES-related health effects. researchgate.netnih.gov The grandchildren of women who took DES during pregnancy have been reported to have a higher incidence of certain health problems. This compound.co.uk This highlights the long-lasting and heritable impact of developmental exposure to this potent endocrine disruptor. oup.comThis compound.co.uk

Biological Impact and Health Outcomes Associated with Diethylstilbestrol Exposure

Carcinogenesis and Neoplasia

Clear Cell Adenocarcinoma of the Vagina and Cervix

One of the most well-documented consequences of in utero DES exposure is a significantly increased risk of developing clear cell adenocarcinoma (CCA) of the vagina and cervix. nih.govcancer.gov This rare cancer, typically seen in older women, was observed in a cluster of young women in the late 1960s and early 1970s, which led to the discovery of the link between DES and this malignancy. nih.gov

Women exposed to DES in utero have an approximately 40-fold higher risk of developing CCA compared to unexposed women. nih.govd-nb.inforesearchgate.net However, the absolute risk remains low, with an estimated cumulative risk of 1 case per 1,000 exposed women by age 34. nih.gov An updated 40-year follow-up study refined this cumulative risk to 1 per 750 exposed women by age 50. nih.gov The majority of these cases are diagnosed in women between the ages of 15 and 31. nih.govnih.gov While the peak incidence is in younger women, cases have been reported in women in their 40s and 50s, suggesting a lifelong risk. cdc.gov

The temporal pattern of CCA occurrence has been shown to correlate with the prescription rates of DES for pregnancy support in the United States. nih.govnih.gov While most cases of CCA are linked to DES exposure, it is noteworthy that some cases occur in women with no documented exposure, although it is speculated that some of these may be unrecorded instances of exposure. nih.gov

Interactive Table: Risk of Clear Cell Adenocarcinoma (CCA) in DES-Exposed Women

| Risk Metric | Finding | Source |

|---|---|---|

| Relative Risk | Approximately 40-fold increase compared to unexposed women. | nih.govd-nb.inforesearchgate.net |

| Cumulative Risk (by age 34) | 1 in 1,000 exposed women. | nih.gov |

| Cumulative Risk (by age 50) | 1 in 750 exposed women. | nih.gov |

| Peak Age of Diagnosis | 15 to 31 years. | nih.govnih.gov |

Breast Cancer Risk and Latency

The concept of a long latency period for DES-induced breast cancer has been proposed, with some studies suggesting a period of more than 20 years. nih.govnih.gov However, the evidence for a definitive latency period remains inconclusive. nih.gov Follow-up studies have shown that the increased risk may be more pronounced at middle age, with some evidence suggesting it may lessen over time. cancer.gov The association appears to be primarily with estrogen receptor-positive tumors. nih.gov

Interactive Table: Breast Cancer Risk in DES-Exposed Daughters

| Age Group | Relative Risk (Exposed vs. Unexposed) | Source |

|---|---|---|

| Overall | 1.4 (95% CI: 0.7-2.6) | nih.gov |

| Under 40 years | No significant increase | nih.gov |

| 40 years and older | 2.5 (95% CI: 1.0-6.3) | nih.gov |

| 40 years and older (another study) | Approximately 2-fold increase | cancer.gov |

Ovarian Cancer and Uterine Neoplasia

The relationship between in utero DES exposure and ovarian and uterine cancers is less clear than for CCA. Studies have generally not found a significant association between DES exposure and an increased risk of endometrial or ovarian cancer. researchgate.netnih.gov However, some research points to potential transgenerational effects, with an increase in uterine and ovarian tumors observed in the female descendants of mice exposed to DES. oup.com In human studies, an excess of ovarian cancer was noted in the third generation (granddaughters of women who took DES), but this finding was based on a small number of cases and is considered tentative. cancer.gov

While a direct link to uterine cancer in DES-exposed daughters has not been firmly established, they are at a higher risk for structural abnormalities of the uterus. These include a T-shaped uterine cavity, hypoplasia of the uterine cavity and cervix, and constrictions of the uterine cavity. nih.govnih.gov These structural changes can contribute to some of the reproductive issues faced by this population.

Testicular Cancer and Male Genital Tract Anomalies

Males exposed to DES in utero, often referred to as "DES sons," also face an increased risk of certain health problems. While some studies have reported an increased risk of testicular cancer, the evidence is not entirely consistent. nih.govnih.gov Some cohort studies have found an elevated risk, although it may not always reach statistical significance. nih.govoup.com One study reported a rate ratio of 3.05 for testicular cancer in exposed versus unexposed men, though with a wide confidence interval. oup.com

More consistently, DES sons have a higher prevalence of non-cancerous genital tract anomalies. These include an increased risk of epididymal cysts and cryptorchidism (undescended testicles). nih.gov One cohort study found that the risk for these conditions was higher when DES exposure occurred before the 11th week of gestation. nih.gov Other reported abnormalities include testicular hypoplasia. scielo.br While these anomalies are more common in DES-exposed males, studies have not shown a significant impact on their fertility. cancer.gov

Interactive Table: Risk of Urogenital Abnormalities in DES-Exposed Sons

| Condition | Relative Risk (Exposed vs. Unexposed) | Source |

|---|---|---|

| Cryptorchidism | 1.9 (95% CI: 1.1-3.4) | nih.gov |

| Epididymal Cyst | 2.5 (95% CI: 1.5-4.3) | nih.gov |

| Testicular Inflammation/Infection | 2.4 (95% CI: 1.5-4.4) | nih.gov |

Pancreatic Disorders and Malignancies

Recent research has suggested a possible link between in utero DES exposure and an increased risk of pancreatic disorders and malignancies, particularly in women. A 2021 study found that DES-exposed women had about twice the risk of pancreatic cancer compared to the general population. cancer.gov The same study also reported a significantly elevated risk of pancreatic disorders, mainly pancreatitis, in both men and women exposed to DES. nih.govresearchgate.net

The hazard ratio for pancreatic cancer in DES-exposed women compared to unexposed women was reported as 4.1, though with a wide confidence interval, indicating the need for further research. nih.govnih.gov In contrast, an increased risk of pancreatic cancer was not observed in DES-exposed men. nih.govnih.gov

Interactive Table: Risk of Pancreatic Disorders and Cancer in DES-Exposed Individuals

| Outcome | Population | Hazard Ratio (Exposed vs. Unexposed) | Source |

|---|---|---|---|

| Pancreatic Disorders (mainly pancreatitis) | Women and Men | 11 (95% CI: 2.6-51) | nih.govnih.gov |

| Pancreatitis | Women and Men | 7.0 (95% CI: 1.5-33) | nih.govnih.gov |

| Pancreatic Cancer | Women | 4.1 (95% CI: 0.84-20) | nih.govnih.gov |

| Pancreatic Cancer | Men | No increased risk observed | nih.govnih.gov |

Reproductive and Fertility Impairment

In utero exposure to DES has profound and lasting effects on reproductive health and fertility in both women and men. Women exposed to DES have higher rates of infertility, with some studies indicating a rate of 33% compared to 14% in unexposed women. researchgate.net They also face an increased risk of adverse pregnancy outcomes, including spontaneous abortion, ectopic pregnancy, and preterm delivery. nih.govresearchgate.net

The reproductive problems in DES-exposed women are often linked to the structural abnormalities of the reproductive tract mentioned previously, such as a T-shaped uterus. nih.govbirthdefects.org These abnormalities can interfere with implantation and the ability to carry a pregnancy to term.

For men, while significant impairment of fertility has not been conclusively demonstrated, some studies have reported lower sperm counts and more abnormal sperm. birthdefects.org The genital tract anomalies associated with DES exposure can also be a contributing factor to reproductive challenges.

There is also emerging evidence of transgenerational effects on fertility. nih.govnih.gov Studies in mice have shown that reduced fertility can persist for multiple generations. researchgate.net In humans, the daughters of women who were exposed to DES in utero (the third generation) have been found to have a greater likelihood of menstrual irregularity and a possible increased risk of infertility. cancer.govoup.comoup.com

Female Reproductive Tract Abnormalities

Women exposed to DES before birth (DES daughters) exhibit a markedly higher incidence of structural, functional, and cellular abnormalities in their reproductive tracts compared to unexposed women. aafp.orgorpha.netnih.gov These anomalies are a direct result of DES's interference with the normal development of the Müllerian ducts during fetal development.

Key abnormalities include:

Uterine Anomalies: The most characteristic finding is a T-shaped uterus, which is the most common structural abnormality detected via hysterosalpingography in DES-exposed women. sci-hub.seradiopaedia.orgajronline.org Other uterine problems include a smaller than normal (hypoplastic) uterus. ajronline.org These structural differences are a primary contributor to the adverse reproductive outcomes seen in this population. sci-hub.se

Cervical and Vaginal Abnormalities: DES daughters can present with a variety of cervical changes, such as collars, hoods, and pseudopolyps. ajronline.orgnih.gov Vaginal adenosis, a condition where glandular tissue (columnar epithelium) is found in the vagina, is a hallmark of DES exposure. nih.gov One study noted vaginal adenosis in 35% of DES-exposed subjects compared to just 1% of controls. nih.gov

Clear Cell Adenocarcinoma (CCA): Prenatal DES exposure is strongly associated with an increased risk of developing clear cell adenocarcinoma, a rare cancer of the vagina and cervix. nih.govwikipedia.orgwiley.comnih.gov The risk for a DES daughter developing CCA is estimated to be about 1 in 1,000, which, while small, is significantly higher than in the unexposed population. nih.govwikipedia.orgnih.gov This risk appears to persist as the women age. cdc.gov

Table 1: Prevalence of Benign Reproductive Tract Abnormalities in DES-Exposed vs. Unexposed Women

| Abnormality | Prevalence in DES-Exposed Women | Prevalence in Unexposed Women | Source(s) |

| Vaginal Adenosis | 35% | 1% | nih.gov |

| Cervical Erosion | 85% | 38% | nih.gov |

| Vaginal/Cervical Ridges | 22% | 0% | nih.gov |

| T-Shaped Uterus | ~31%-66% | Rare | sci-hub.seradiopaedia.org |

Infertility, Spontaneous Abortion, and Preterm Delivery

The structural abnormalities in the reproductive tract of DES-exposed women lead to significant challenges in achieving and sustaining a healthy pregnancy. aafp.orgnih.govnih.gov Research consistently demonstrates higher rates of infertility and adverse pregnancy outcomes.

Infertility: The risk for infertility, often defined as trying to conceive for 12 months or more, is substantially higher in DES daughters. nih.gov Studies report infertility rates as high as 33% in the exposed population, compared to approximately 14-15% in unexposed women. nih.govcancer.gov This increased risk is primarily attributed to uterine or fallopian tube factors. cancer.gov

Adverse Pregnancy Outcomes: Once pregnant, DES-exposed women face an elevated risk for a host of complications. aafp.orgnih.gov Compared to unexposed women, they are more likely to experience spontaneous abortions, ectopic pregnancies, and preterm deliveries. aafp.orgnih.govnih.gov One major cohort study found that women exposed to DES had significantly higher cumulative risks for nearly every adverse pregnancy outcome measured. mcgill.ca

Table 2: Comparative Risk of Adverse Reproductive Outcomes (DES-Exposed vs. Unexposed Women)

| Outcome | Cumulative Risk in DES-Exposed Women (to age 45) | Cumulative Risk in Unexposed Women (to age 45) | Hazard Ratio (HR) | Source(s) |

| Infertility | 33.3% | 15.5% | 2.37 | cancer.govmcgill.ca |

| Preterm Delivery (<37 weeks) | 53.3% | 17.8% | 4.68 | cancer.govmcgill.ca |

| Ectopic Pregnancy | 14.6% | 2.9% | 3.72 | cancer.govmcgill.ca |

| Spontaneous Abortion | 50.3% | 38.6% | 1.64 | mcgill.ca |

| Second-Trimester Pregnancy Loss | 16.4% | 1.7% | 3.77 | mcgill.ca |

| Stillbirth | 8.9% | 2.2% | 2.45 | mcgill.camdedge.com |

Early Menopause and Menstrual Irregularities

Exposure to DES in utero can impact a woman's reproductive lifespan. Studies have shown that DES daughters have more than double the risk of experiencing early menopause (menopause before the age of 45) compared to their unexposed counterparts. nih.govcancer.gov The estimated excess risk for early menopause attributable to DES exposure is 3.4%. mdedge.com One study found that DES-exposed women were about 50% more likely to go through natural menopause at any given age. oup.com

The mechanism may be related to a smaller initial follicle pool in the ovaries or a faster rate of follicle depletion. oup.com While some studies have reported increased menstrual irregularity in DES-exposed women, these findings have not been entirely consistent across all research. nih.govcambridge.org

Male Reproductive Tract Abnormalities

Sons of women who took DES (DES sons) also face an increased risk of congenital abnormalities of the urogenital tract. orpha.netnih.gov

The most consistently reported findings include:

Epididymal Cysts: These are non-cancerous growths on the testicles and are the most common abnormality found in DES sons. nih.govresearchgate.netaph.gov.auiiab.me One study reported epididymal cysts in 21% of DES-exposed men compared to 5% of unexposed men. aph.gov.au

Cryptorchidism (Undescended Testicles): Studies show an increased risk ratio for cryptorchidism, particularly when DES exposure occurred before the 11th week of pregnancy. nih.govresearchgate.net

Other Abnormalities: Other, less consistently reported, abnormalities include testicular hypoplasia (small testes), microphallus (smaller than normal penis), and hypospadias (a misplaced urethral opening). orpha.netaph.gov.auiiab.meaap.org

While these structural differences are more prevalent, studies have generally not found an increased risk of infertility among DES-exposed men, even when genital abnormalities are present. cancer.govaph.gov.au

Table 3: Risk Ratios for Urogenital Abnormalities in DES-Exposed Men

| Abnormality | Risk Ratio (RR) for any DES Exposure | Risk Ratio (RR) for Exposure before 11th week of Gestation | Source(s) |

| Epididymal Cyst | 2.5 | 3.5 | nih.govresearchgate.net |

| Cryptorchidism | 1.9 | 2.9 | nih.govresearchgate.net |

| Testicular Inflammation/Infection | 2.4 | 3.0 | nih.govresearchgate.net |

Cardiovascular System Effects

Emerging evidence indicates that the health consequences of prenatal DES exposure extend beyond the reproductive system to include long-term cardiovascular risks. cancer.govThis compound.co.uk

Coronary Artery Disease and Myocardial Infarction

Studies following cohorts of DES-exposed individuals have found an elevated risk for specific cardiovascular events, particularly in women. This compound.co.uknih.govcancer.gov

A major prospective cohort study demonstrated that women prenatally exposed to DES had a significantly increased risk for both coronary artery disease (CAD) and myocardial infarction (MI or heart attack). nih.govnih.govoup.com The risk for stroke, however, was not found to be elevated. nih.govnih.gov These increased risks for CAD and MI appear to be independent of other established cardiovascular risk factors like hypertension, diabetes, and high cholesterol. nih.govnih.govoup.com Individuals exposed to DES also show a higher likelihood of having high cholesterol and hypertension. cancer.govnih.gov

Table 4: Hazard Ratios for Cardiovascular Disease in Women Prenatally Exposed to DES

| Condition | Hazard Ratio (HR) vs. Unexposed | 95% Confidence Interval (CI) | Source(s) |

| Coronary Artery Disease (CAD) | 1.74 | 1.03 - 2.93 | nih.govnih.govoup.com |

| Myocardial Infarction (MI) | 2.20 | 1.15 - 4.21 | nih.govnih.govoup.com |

| Stroke | 1.01 | 0.54 - 1.90 | nih.govnih.govoup.com |

Neurodevelopmental and Psychosocial Considerations

The role of prenatal DES exposure in neurodevelopmental and psychological outcomes is an area of ongoing research, with some conflicting results. Because estrogens affect fetal brain development, there has been concern that DES could induce long-term neurodevelopmental or psychiatric disturbances. nih.govcambridge.org

Some early studies suggested that individuals exposed to DES were twice as likely to experience psychiatric disorders, such as anxiety and depression, compared to unexposed siblings. nih.govcambridge.orgnih.gov One study found a 40% higher risk of depression in DES daughters, though other research did not find this association. cancer.gov

Neurodevelopmental Alterations

Exposure to cis-Diethylstilbestrol (DES), particularly during prenatal development, has been associated with potential neurodevelopmental disturbances. researchgate.net Research suggests that as an endocrine-disrupting chemical, DES can have multigenerational effects on neurodevelopment. frontiersin.orgnih.gov

A significant area of investigation has been the link between in-utero DES exposure and Attention-Deficit/Hyperactivity Disorder (ADHD). A large cohort study involving 47,540 women (the F0 generation) found that their grandchildren (the F2 generation) had a significantly higher likelihood of an ADHD diagnosis. nih.gov The odds of ADHD in the F2 generation were elevated by 36% for those whose grandmothers used DES during pregnancy. nih.gov This risk was even more pronounced, showing a 63% increase, when the exposure occurred during the first trimester of pregnancy. nih.gov Researchers suggest that early gestation may be a particularly vulnerable window for DES-induced reprogramming of embryonic and germ cells. slideshare.net

Beyond ADHD, studies have also explored associations with other neurodevelopmental conditions. Some research points to a potential link between in-utero exposure to endocrine disruptors like DES and Autism Spectrum Disorders (ASD), although data specifically on DES remains less extensive. frontiersin.org The hypothesis is that DES contributes to the pathogenesis of certain psychiatric and neurodevelopmental disorders. frontiersin.org Concomitant neurodevelopmental issues and genital malformations have been observed in male children exposed to DES in utero, suggesting that prenatal androgen defects could be a contributing factor. frontiersin.org

Table 1: Research Findings on DES Exposure and ADHD This table is interactive. You can sort and filter the data.

| Study Population | Generation Studied | Exposure Timing | Outcome | Adjusted Odds Ratio (OR) |

|---|---|---|---|---|

| 47,540 F0 Women | F2 (Grandchildren) | Any time during pregnancy | ADHD | 1.36 |

Psychiatric Disorders and Socio-Sexual Behavior

The impact of prenatal DES exposure on psychiatric health has been a subject of considerable research, yielding varied and sometimes conflicting results. nih.gov Several studies indicate an increased risk for a range of psychiatric disorders in individuals exposed to DES in utero. frontiersin.org Reports from a large US epidemiological study and a French cohort study have linked prenatal DES exposure to conditions such as severe depression, bipolar disorders, schizophrenia, suicide attempts, and eating disorders. frontiersin.orgnih.gov One analysis of 1,612 women exposed to DES in utero found that the occurrence of major depressive and anxiety disorders was significantly increased. frontiersin.org

However, other large-scale studies have produced contradictory findings. A major French cohort study (the E3N study) compared the psychiatric outcomes of 1,680 DES-exposed children with their 1,447 unexposed siblings. researchgate.netnih.gov After adjusting for various factors, this study found no significant association between prenatal DES exposure and the risk of serious psychiatric outcomes, defined as suicide or psychiatric hospitalization. researchgate.netnih.govcambridge.org The authors concluded that the impact of DES on fetal brain development is unlikely to substantially increase the risk of major psychiatric disorders. researchgate.netnih.gov These discrepancies in findings may be attributable to differences in study design, selection biases in participant groups, and definitions of psychiatric outcomes. nih.govnih.gov

Research into socio-sexual behavior has also been conducted. Animal studies have shown that rodents prenatally exposed to xenoestrogens like DES can exhibit a range of behavioral abnormalities. nih.gov In humans, investigations have explored effects on psychosexual development and social functioning, though findings have not always been consistent. This compound.co.uk

Table 2: Summary of Studies on DES Exposure and Psychiatric Disorders This table is interactive. You can sort and filter the data.

| Study Type | Key Findings | Conclusion |

|---|---|---|

| US Epidemiological Study (Nurses' Health Study) | Increased risk of major depressive and anxiety disorders. frontiersin.org | Supports an association between DES exposure and psychiatric disorders. frontiersin.org |

| French Cohort Study (E3N) | No significant increase in risk of suicide or psychiatric hospitalization compared to unexposed siblings. researchgate.netnih.gov | Suggests prenatal DES exposure is unlikely to increase risk of serious psychiatric disorders. researchgate.netnih.gov |

| French Cohort Study | Increased prevalence of bipolar disorders, schizophrenia, major depression, and suicide attempts. frontiersin.org | Supports an association between DES exposure and psychiatric disorders. frontiersin.org |

Immunotoxicity and Immunosuppression

Cis-Diethylstilbestrol is recognized as a chemical with direct immunotoxic properties, capable of causing immunosuppression. sc.edunih.govoup.com Direct immunotoxicity involves harmful effects on the functioning of the immune system. oup.com Exposure to DES has been shown to alter immune functions, particularly in T cells, and can lead to a range of immunological abnormalities. sc.edu Studies in experimental animals have demonstrated that the immune system, especially during development, is highly sensitive to DES. sc.edunih.gov

Thymic Atrophy and Lymphocyte Proliferation

DES-induced thymic atrophy is characterized by a progressive loss of cortical thymocytes. nih.gov The underlying mechanisms are complex and involve multiple actions on lymphocyte populations.

Targeting of Stem Cells: Research suggests that DES does not necessarily cause direct, widespread necrosis or apoptosis of existing thymocytes. Instead, it may selectively target the lymphocyte stem cells (prothymocytes) in the fetal liver that are responsible for colonizing the thymus. nih.gov DES was found to specifically reduce the number of fetal liver precursors containing terminal deoxynucleotidyl transferase, a marker for lymphocyte stem cells. nih.gov

Induction of Apoptosis and Autophagy: DES has been shown to induce apoptosis (programmed cell death) in various thymocyte subsets, including CD4+CD8+, CD4+CD8-, and CD4-CD8+ cells. nih.gov This cell death is linked to the increased expression of Fas and Fas Ligand (FasL), key molecules in an extrinsic apoptosis pathway. sc.edunih.gov In addition to apoptosis, DES also triggers autophagy in thymocytes, contributing to the reduction in thymic cell numbers. nih.gov

Alteration of T-Cell Differentiation: DES exposure disrupts the normal differentiation and proliferation of T cells within the thymus. nih.gov It can cause a decrease in the population of double-positive (CD4+CD8+) thymocytes, which are a critical intermediate stage in T-cell maturation. nih.gov

Table 3: Effects of cis-Diethylstilbestrol on the Thymus and Lymphocytes This table is interactive. You can sort and filter the data.

| Effect | Target Cell/Structure | Mechanism | Result |

|---|---|---|---|

| Thymic Atrophy | Thymus Gland | Progressive loss of cortical thymocytes; induction of apoptosis and autophagy. sc.edunih.govnih.gov | Decreased thymic size and cellularity, leading to immunosuppression. sc.edu |

| Stem Cell Reduction | Fetal Liver Prothymocytes | Selective targeting and reduction of lymphocyte stem cells. nih.gov | Impaired colonization of the thymus. nih.gov |

| Apoptosis Induction | Thymocytes (various subsets) | Upregulation of Fas and Fas Ligand expression. sc.edunih.gov | Increased programmed cell death of T cells. nih.gov |

Research Methodologies and Analytical Approaches in Cis Diethylstilbestrol Studies

Epidemiological Cohort Studies and Longitudinal Follow-up

A cornerstone of understanding the long-term health consequences of Diethylstilbestrol (B1670540) (DES) exposure, including its isomers, is the National Cancer Institute (NCI) DES Follow-up Study . cancer.gov This extensive, nationwide research initiative has been tracking over 21,000 individuals, including women who were prescribed DES during pregnancy, their prenatally exposed daughters and sons, and now their grandchildren (the third generation), to determine the long-term health effects. cancer.govclinicaltrials.gov

Initiated in 1992, the NCI study consolidated several previously studied cohorts of DES-exposed and unexposed individuals. clinicaltrials.govbu.edu Data is primarily collected through periodic mailed questionnaires, with self-reported cancer and preneoplastic conditions verified through pathology reports. clinicaltrials.govmdpi.com The principal aim is to assess whether DES exposure increases cancer incidence in the offspring of women who used the drug during pregnancy. bu.edu

Key findings from this longitudinal follow-up of the second generation (daughters and sons) have confirmed increased risks for a variety of adverse health outcomes in women exposed in utero. These include higher rates of infertility, adverse pregnancy outcomes, early menopause, and certain types of cancer. cancer.gov For instance, a prospective cohort study within this framework linked prenatal DES exposure to a higher risk of coronary artery disease and myocardial infarction. nih.gov The study also continues to monitor cancer risk in sons, with a particular focus on prostate cancer. clinicaltrials.gov

Key Research Collaborators and Cohorts in the NCI DES Follow-up Study:

| Research Center/Cohort | Role in the NCI DES Follow-up Study |

| National Cancer Institute (NCI) | Leads and coordinates the nationwide follow-up study, including data analysis and dissemination of findings. cancer.govclinicaltrials.gov |

| Slone Epidemiology Center at Boston University | A participating academic research center collaborating on the follow-up study of mothers, daughters, and sons. bu.edu |

| National Cooperative this compound Adenosis Project (DESAD) | One of the original cohorts of prenatally exposed and unexposed women included in the NCI Combined DES Cohort Follow-up Study. nih.gov |

| Dieckmann Cohort | Comprised of women whose mothers participated in a clinical trial of DES from 1951 to 1952. nih.gov |

| Horne Cohort | Consists of individuals whose mothers were treated at a large, private infertility practice in Massachusetts. nih.gov |

| Women's Health Study Cohort | Includes individuals from Massachusetts, New Hampshire, and Maine whose mothers participated in this study. nih.gov |

Animal Models in this compound Research

Animal models, particularly murine (mouse) models, have been indispensable for elucidating the mechanisms behind DES-induced reproductive tract disorders. nih.govnih.gov These models allow for controlled experimental conditions to study the effects of developmental exposure to DES on the incidence of neoplasia later in life. nih.gov

A significant model involves the neonatal exposure of mice to DES, which has been shown to induce uterine adenocarcinoma. nih.gov The tumor incidence in these models is dose-dependent and follows an initiation/promotion pattern, where developmental exposure acts as the initiator and subsequent exposure to ovarian hormones at puberty acts as the promoter. nih.gov Research using these models has demonstrated that prenatal or neonatal DES exposure can lead to a higher incidence of uterine and cervical cancers. nih.govresearchgate.net

Studies using outbred CD-1 mice have investigated the effects of DES exposure during different developmental windows, including major organogenesis (gestation days 9-16), just before birth (gestation day 18), and during neonatal life (days 1-5). oup.com These studies have revealed that developmental exposure to DES is associated with an increased incidence of malignant reproductive tract tumors, such as uterine adenocarcinoma, in subsequent generations of female offspring (F2 generation). oup.com Furthermore, early-life exposure to DES in mice has been linked to the development of uterine leiomyomata (fibroids) in adulthood. healthandenvironment.org

These animal studies have also been crucial for investigating the molecular underpinnings of DES-induced carcinogenesis. For example, research has shown that developmental DES exposure leads to the persistent altered expression of estrogen-responsive genes. nih.gov

In Vitro Studies for Cellular and Molecular Mechanisms

In vitro studies, which are conducted using cells cultured in a laboratory setting, provide a focused lens to examine the specific cellular and molecular pathways affected by cis-DES. These studies are critical for understanding the fundamental mechanisms of action of the compound.

The primary mechanism of DES is its function as a potent estrogen mimic. patsnap.com It binds to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ), with the trans-isomer generally showing higher activity. patsnap.comsigmaaldrich.com Upon binding, the DES-receptor complex moves to the cell nucleus and interacts with specific DNA sequences known as estrogen response elements (EREs). patsnap.com This interaction initiates the transcription of genes involved in cellular processes like growth and differentiation. patsnap.com The potent and prolonged activation of these receptors by DES can disrupt normal hormonal signaling. patsnap.com

In vitro research has also explored the epigenetic effects of DES, such as changes in DNA methylation and histone modifications, which can lead to long-term alterations in gene expression. patsnap.com For example, studies on murine thymocytes have shown that DES can induce autophagy (a cellular self-degradation process) by causing hypomethylation of the Becn1 gene and downregulating miR-30a, a microRNA that targets Becn1. nih.gov

Other in vitro investigations have used techniques like the immature mouse uterine weight bioassay and competitive equilibrium binding assays with mouse uterine cytosol receptors to determine the estrogenic activity of DES metabolites and analogs. nih.gov These studies help to rank the biological activity of different forms and breakdown products of DES. nih.gov

Bioanalytical Method Development for Isomer-Specific Detection

The accurate detection and quantification of DES isomers, including cis-DES, are essential for both research and regulatory purposes. Because cis- and trans-DES are isomers, they have the same mass and can be challenging to differentiate without specialized analytical techniques. thermofisher.com Various bioanalytical methods have been developed to specifically identify and measure each isomer.

Gas Chromatography (GC) and Mass Spectrometry (MS) Techniques for Isomer Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of DES isomers. This method often involves a derivatization step, where the DES isomers are chemically modified to improve their volatility and chromatographic properties. oup.comrsc.org For instance, forming trimethylsilyl (B98337) (TMS) derivatives of cis- and trans-DES allows for their separation and analysis by GC. oup.com

GC-MS methods have been developed for the determination of DES residues in various matrices, including animal feed premixes and biological tissues. oup.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) with a triple quadrupole analyzer enhances the sensitivity and specificity of the method, allowing for the detection of trace levels of DES in samples like fish meat. rsc.orgresearchgate.net In such methods, the samples are typically extracted, cleaned up, and then derivatized before injection into the GC-MS system. rsc.org While mass spectrometry can be confounded by isomers having the same molecular formula, GC provides the necessary separation based on retention time, allowing for their distinction. nih.govnih.gov

Key Parameters in a GC-MS/MS Method for DES Detection in Fish Meat: rsc.orgresearchgate.net

| Parameter | Value/Description |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Derivatization Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) |

| Limit of Detection (LOD) | 0.0142 µg kg⁻¹ |

| Limit of Quantification (LOQ) | 0.0475 µg kg⁻¹ |

| Linear Range | 1.00 to 100 µg L⁻¹ |

| Recoveries | 86.1% to 106% |

Liquid Chromatography (LC) and Mass Spectrometry (MS) Techniques

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (LC-MS) is another cornerstone for the isomer-specific analysis of DES. thermofisher.com LC is an ideal method for separating isomers that have the same mass and would not be resolved by a mass spectrometer alone. thermofisher.com Reversed-phase HPLC methods have been developed that can resolve cis- and trans-DES without the need for derivatization. nih.gov

Isotope dilution-liquid chromatography/mass spectrometry (ID-LC/MS) has been established as a candidate reference method for the accurate determination of DES in samples like raw meat. nih.gov This approach often involves optimizing sample preparation, including enzymatic hydrolysis, extraction, and solid-phase extraction (SPE) clean-up. nih.govresearchgate.net The sensitivity difference between the trans and cis isomers in the LC-MS system can be measured and accounted for to ensure accurate quantification of total DES. nih.govdaneshyari.com LC-MS methods are valued for their ability to handle complex biological matrices and provide high sensitivity and selectivity. daneshyari.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of molecules, including the differentiation of isomers like cis- and trans-DES. oup.com ¹H NMR spectroscopy can distinguish between the two isomers based on the chemical shifts and coupling patterns of their protons. umich.edu For example, the Nuclear Overhauser Effect (NOE) has been used to definitively confirm the Z-stereochemistry (cis configuration) of a DES isomer. umich.edu

In conjunction with chromatographic methods, NMR plays a crucial role. For example, quantitative NMR (qNMR) can be used to determine the precise ratio of trans to cis isomers in a mixture. nih.govdaneshyari.com This information is then used to correct for differences in detection sensitivity between the two isomers in LC-MS analysis, leading to a more accurate quantification of the total DES concentration. nih.govdaneshyari.com NMR has also been used to study the interaction and localization of DES within model cell membranes. nih.gov

Spectrophotometric Methods for Detection

Spectrophotometry offers a method for the determination of cis-Diethylstilbestrol. One proposed method involves on-line photo-degradation followed by measurement at a wavelength of 330 nm. researchgate.net This procedure is carried out using a flow-injection assembly that includes a photo-reactor. researchgate.net The sample solution is injected into a carrier stream, and the influence of various physico-chemical and hydrodynamic parameters are optimized for the analysis. researchgate.net High-performance liquid chromatography (HPLC) has also been utilized in conjunction with spectrophotometric detection for the analysis of cis-Diethylstilbestrol and its impurities in pharmaceutical tablets. nih.gov This HPLC method is capable of resolving cis- and trans-Diethylstilbestrol. nih.gov

Immunoassay and Sensor Development for this compound Detection

The development of immunoassays and sensors provides sensitive and selective methods for the detection of this compound (DES). Electrochemical sensors have been a significant area of research. For instance, a sensor using a graphite (B72142) electrode modified with cerium oxide nanoparticles has been developed for the simultaneous detection of DES and 17β-estradiol. nih.gov Another approach involves a graphene-doped gold nanoparticle modified electrode, which has shown good catalytic performance for the electrochemical oxidation of DES. researchgate.net This sensor demonstrated a linear relationship between oxidation peak currents and DES concentrations in the range of 1.20 × 10−8 to 1.20 × 10−5 mol L−1, with a detection limit of 9.80 × 10−9 mol L−1. researchgate.net

Furthermore, molecularly imprinted polymers (MIPs) have been integrated into sensor design for enhanced selectivity. A fluorescent sensor based on MIP-coated upconversion nanoparticles has been reported for the recognition and detection of DES. rsc.org This method provides a label-free, sensitive, and stable platform for detection. rsc.org The combination of MIPs with nanomaterials like graphene quantum dots has also been explored to create disposable sensing platforms. mdpi.com

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), have also been developed. Novel hapten designs have been pursued to generate highly sensitive and specific antibodies against DES for use in these assays. ebi.ac.uk These immunoassays can be used as screening procedures for synthetic anabolic estrogens in various samples. capes.gov.br

Table 1: Examples of Sensor Technologies for this compound Detection

| Sensor Type | Key Components | Detection Principle | Application |

| Electrochemical Sensor | Graphite electrode, Cerium oxide nanoparticles | Simultaneous electrochemical detection | Environmental samples (groundwater, lake water) nih.gov |

| Electrochemical Sensor | Graphene-doped gold nanoparticle modified electrode | Catalytic oxidation of DES | Food samples researchgate.net |

| Fluorescent Sensor | Molecularly imprinted polymer-coated upconversion nanoparticles | Selective recognition and fluorescence detection | Milk samples rsc.org |

| Electrochemical Sensor | Graphene quantum dots | Electrochemical sensing | Tap water mdpi.com |

| Immunosensor | Monoclonal antibody, Nanogold | Sandwich-type immunoassay | Detection of phenolic estrogens researchgate.net |

Genomic and Epigenomic Profiling Techniques

Exposure to this compound (DES) has been shown to alter DNA methylation patterns, an epigenetic mechanism that can lead to lasting changes in gene expression. nih.govnih.govfrontiersin.org Restriction Landmark Genomic Scanning (RLGS) is a technique that has been employed to analyze genome-wide DNA methylation changes following DES exposure. nih.govnih.gov

In studies involving neonatal mice exposed to DES, RLGS analysis revealed both demethylation and methylation of specific genomic loci in the epididymis and uterus. nih.govnih.gov For example, in the epididymis of DES-treated mice, 7 genomic DNA loci were demethylated and 1 locus was methylated. nih.gov In the uterus, RLGS analysis showed that 5 genomic loci were demethylated and 5 other loci were methylated. nih.gov These studies indicate that DES can induce alterations in the expression of DNA methyltransferases (Dnmts) and subsequently lead to aberrant DNA methylation patterns. nih.govnih.gov

Human studies have also investigated the link between prenatal DES exposure and DNA methylation. A meta-analysis of two cohort studies found that blood DNA methylation levels at 10 CpG sites in six genes (EGF, EMB, EGFR, WNT11, FOS, and TGFB1) were significantly associated with prenatal DES exposure. nih.govnih.gov These genes are involved in cell proliferation and differentiation. nih.gov Another study in a cohort of adult women, however, did not find large persistent changes in blood DNA methylation after adjusting for multiple comparisons. plos.org

Table 2: Summary of DNA Methylation Changes Associated with this compound Exposure

| Study Type | Organism/Population | Tissue/Sample | Analytical Technique | Key Findings |

| Animal Study | Mouse | Epididymis | RLGS, Real-time RT-PCR | Altered expression of Dnmts; 7 loci demethylated, 1 locus methylated. nih.gov |

| Animal Study | Mouse | Uterus | RLGS, Real-time RT-PCR | Altered expression of Dnmts; 5 loci demethylated, 5 loci methylated. nih.gov |

| Human Study (Meta-analysis) | Women | Blood | Robust linear regression | Significant association at 10 CpG sites in 6 genes (EGF, EMB, EGFR, WNT11, FOS, TGFB1). nih.govnih.gov |

| Human Study | Women | Blood | Illumina HumanMethylation450 BeadChip | No genome-wide significant changes after multiple comparison correction. plos.org |

| Animal Study | Mouse | Uterus | Not specified | Hypermethylation of Hoxa10 gene. frontiersin.org |

Gene expression analysis, particularly using real-time reverse transcription polymerase chain reaction (RT-PCR), has been instrumental in elucidating the molecular effects of cis-Diethylstilbestrol. Studies have shown that neonatal exposure to DES can lead to persistent changes in gene expression in various tissues.

In the mouse uterus, neonatal DES exposure has been found to alter the expression of genes associated with cell growth, differentiation, and adhesion. nih.gov Specifically, real-time RT-PCR analysis confirmed altered expression of genes such as Lactotransferrin (Ltf), Transforming growth factor beta inducible (Tgfb1), Cyclin D1 (Ccnd1), and Secreted frizzled-related protein 4 (Sfrp4). nih.gov Further studies on uterine epithelial cells revealed that DES exposure ectopically activates the core transcriptional cascade favoring adipogenesis, with significant increases in the expression of genes like Cebpa, Cebpb, Klf4, Klf6, and Egr2. nih.gov

In the context of the male reproductive system, neonatal DES exposure in mice was shown to alter the expression of DNA methyltransferases (Dnmt1, Dnmt3a, Dnmt3b) and the transcription factor Sp1 in the epididymis, as determined by real-time RT-PCR. nih.gov

Studies in other model organisms, such as the medaka fish, have also utilized real-time RT-PCR to demonstrate that DES exposure down-regulates key genes involved in testicular differentiation, including dmrt1 and amh. oup.com In human cell lines, microarray analysis and subsequent RT-qPCR have been used to identify differential gene expression patterns induced by DES. For example, in T47D breast cancer cells, DES was found to significantly downregulate the expression of genes involved in histone deacetylation and DNA methylation. d-nb.info

Future Research Directions and Unanswered Questions

Long-Term Health Effects in Subsequent Generations Beyond F2

The established effects of cis-DES on the directly exposed (F1) and their offspring (F2) are well-documented, but the health implications for the F3 generation and beyond remain a significant area of concern and active research. cancer.gov To be considered a true transgenerational effect, a phenotype must persist into the F3 generation, which is the first not directly exposed to the initial environmental insult. researchgate.net

Studies in human cohorts have begun to shed light on the health of the "DES grandchildren." Research has suggested a potential for menstrual irregularities, infertility, and an increased risk of preterm birth in DES granddaughters (F2 generation). nih.govcancer.org However, due to the relatively young age of this cohort, long-term follow-up is crucial to fully assess the impact on fertility and the incidence of pregnancy complications. nih.gov Animal models have been instrumental in predicting potential human outcomes, showing increased rates of reproductive tract abnormalities and tumors in the second generation of mice prenatally exposed to DES. nih.gov Some animal studies have even documented epigenetic alterations, such as changes in DNA methylation, that persist into the third generation, suggesting a lasting impact on the health of future generations. diethylstilbestrol.co.uk

There is growing evidence from both human and animal studies that the effects of cis-DES may indeed extend to the third generation (F3). This compound.co.uk Some research indicates that DES granddaughters may experience later onset of menstruation and more irregular cycles. cancer.org While some studies have not found significant differences in infertility rates in the F2 generation, the possibility of transgenerational effects on reproductive health remains a key area of investigation. nih.govoup.com The potential for a permanent change to the genome through transgenerational inheritance is a primary concern. nih.gov

Table 1: Reported and Investigated Health Effects in Generations Following DES Exposure

| Generation | Documented/Investigated Health Effects | Species |

| F1 (Directly Exposed) | Increased risk of clear cell adenocarcinoma, reproductive tract abnormalities, infertility, adverse pregnancy outcomes, breast cancer. mdpi.comnih.govama-assn.org | Human, Mouse |

| F2 (Second Generation) | Menstrual irregularities, potential increased risk of preterm birth, reproductive tract anomalies, tumors. nih.govcancer.orgoup.com | Human, Mouse |

| F3 (Third Generation) | Investigated for menstrual irregularities, infertility, birth defects, and other long-term health outcomes. cancer.orgThis compound.co.ukThis compound.co.uk Evidence of epigenetic changes in animal models. This compound.co.uk | Human, Mouse |

Comparative Studies with Other Endocrine-Disrupting Chemicals

cis-Diethylstilbestrol is often considered a model for understanding the effects of endocrine-disrupting chemicals (EDCs), a broad class of substances that interfere with the body's hormonal systems. nih.gov Comparing the effects and mechanisms of cis-DES with other EDCs is crucial for identifying common pathways of toxicity and for risk assessment of other environmental chemicals. nih.gov